molecular formula C12H21NO3 B1525697 5-Boc-2-oxa-5-azaspiro[3.5]nonane CAS No. 1374659-20-7

5-Boc-2-oxa-5-azaspiro[3.5]nonane

Cat. No.: B1525697
CAS No.: 1374659-20-7
M. Wt: 227.3 g/mol
InChI Key: DCVLKDKWPCOLMA-UHFFFAOYSA-N
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Description

5-Boc-2-oxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 . It is a main product offered by BOC Sciences .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two or more rings that share a single atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules : The unique structural feature of 5-Boc-2-oxa-5-azaspiro[3.5]nonane has been utilized in the synthesis of complex molecular structures. For example, the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative facilitated the synthesis of N-Boc-2,3-methano-β-proline, showcasing the compound's role in generating novel amino acid derivatives through a three-step synthesis from readily available reagents (Adamovskyi et al., 2014).

Construction of Spiroaminals : The compound's framework is found at the core of natural or synthetic products known for significant biological activities. Its synthesis represents a challenging target due to the novelty of its skeletons and potential applications. Different strategies for synthesizing spiroaminals, including this compound, have been summarized, highlighting its importance in drug discovery (Sinibaldi & Canet, 2008).

One-Pot Synthesis Techniques : A study demonstrates the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating the compound's efficiency in streamlining synthetic processes. This approach shows the practicality and simplicity in creating spirocyclic scaffolds, which are crucial in medicinal chemistry (Huynh, Nguyen, & Nishino, 2017).

Novel Boc-Protected Analogs : The synthesis of Boc-protected cyclopropane-modified proline analogs, utilizing this compound, showcases the compound's utility in creating novel proline derivatives. This involves a six-step synthesis from (2S,4R)-4-hydroxyproline, emphasizing the compound's versatility in synthesizing cyclic amino acids (Tymtsunik et al., 2012).

Designing Drug Discovery Modules : The synthesis of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes using this compound demonstrates its role in constructing multifunctional, structurally diverse modules for drug discovery. These novel spirocycles act as versatile scaffolds, highlighting the compound's contribution to the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The safety data sheet for 5-Boc-2-oxa-5-azaspiro[3.5]nonane suggests that it may be harmful if swallowed or in contact with skin . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Properties

IUPAC Name

tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-5-4-6-12(13)8-15-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVLKDKWPCOLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154077
Record name 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-20-7
Record name 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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